molecular formula C12H15NOS B12510178 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12510178
M. Wt: 221.32 g/mol
InChI Key: XMWJEFWRYXIQQR-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of thiophene derivatives with bicyclic amines. One common method includes the reaction of thiophene-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring .

Scientific Research Applications

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H15NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2

InChI Key

XMWJEFWRYXIQQR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CS3)O

Origin of Product

United States

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